![molecular formula C24H27N3O B14682588 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol CAS No. 28122-40-9](/img/structure/B14682588.png)
2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol is a complex organic compound known for its unique structural properties and diverse applications. This compound belongs to the class of phenolic compounds and is characterized by the presence of tert-butyl groups and a naphthotriazole moiety. It is often utilized in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol typically involves multiple steps, including the formation of the naphthotriazole ring and the introduction of tert-butyl groups. One common synthetic route involves the alkylation of phenol with tert-butyl groups, followed by the cyclization of the resulting intermediate to form the naphthotriazole ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process .
Analyse Des Réactions Chimiques
2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a stabilizer and antioxidant in various formulations. In biology, it has been studied for its potential as a protective agent against oxidative stress. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of diseases associated with oxidative damage. Industrially, it is used as a UV absorber in plastics and coatings to enhance their durability and longevity .
Mécanisme D'action
The mechanism of action of 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol involves its ability to scavenge free radicals and inhibit oxidative processes. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol include 2,4-Di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol and 2,6-Di-tert-butylphenol. These compounds share structural similarities, such as the presence of tert-butyl groups and phenolic hydroxyl groups. this compound is unique due to its naphthotriazole moiety, which imparts distinct chemical and physical properties, making it more effective in certain applications .
Propriétés
Numéro CAS |
28122-40-9 |
|---|---|
Formule moléculaire |
C24H27N3O |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2-benzo[e]benzotriazol-2-yl-4,6-ditert-butylphenol |
InChI |
InChI=1S/C24H27N3O/c1-23(2,3)16-13-18(24(4,5)6)22(28)20(14-16)27-25-19-12-11-15-9-7-8-10-17(15)21(19)26-27/h7-14,28H,1-6H3 |
Clé InChI |
IROWCCUWHBONOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC4=CC=CC=C4C3=N2)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


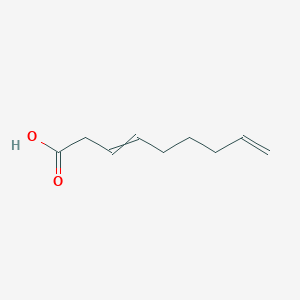

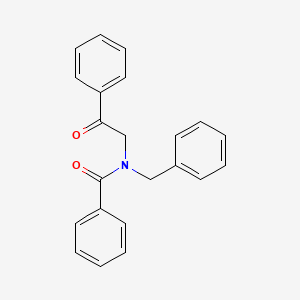
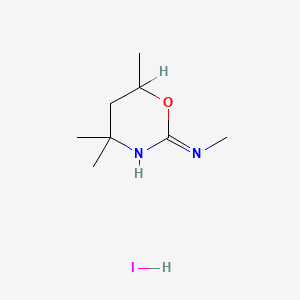
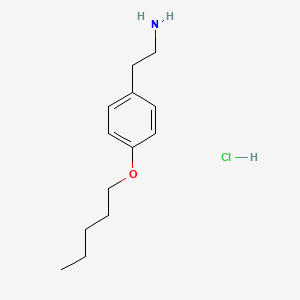
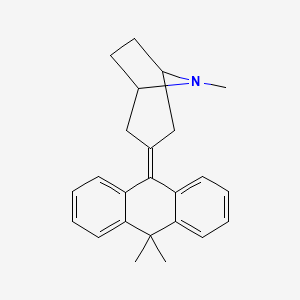
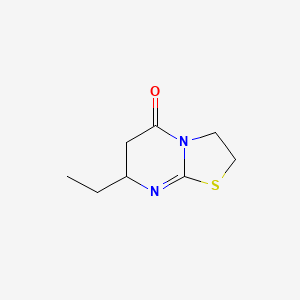
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

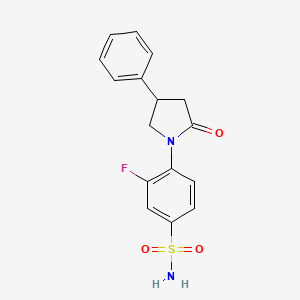
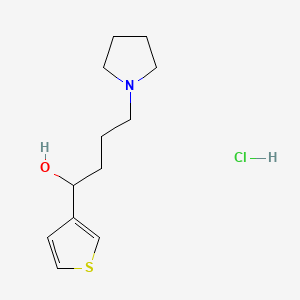

![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

